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Trial o Study Design & Key Efficacy Findings on o
Identifier & MS Type . . . . Safety Findings
Duration Disability Progression
Phase
FENopta Relapsing Open-label No observed disability Safety profile
(Phase II) MS (RMS) extension (OLE);  progression, as measured consistent with
[1] [2] [3] 96-week data by the Expanded Disability  previous studies.
Status Scale (EDSS) [1] [2]. Most common AEs:
COVID-19, UTI,
pharyngitis [1].
FENhance 2 Relapsing Pivotal, double- Met primary endpoint Liver safety
(Phase Ill) MS (RMS) blind, vs. (Annualized Relapse Rate). consistent with
[4] [5] teriflunomide; Key secondary endpoints previous studies.
>96 weeks (CDP12, CDP24, cCDP24) Additional safety
to characterize effect on data under
disability [4] [5]. evaluation [4] [5].
FENtrepid Primary Pivotal, double- Met primary endpoint: non- Safety profile
(Phase Ill) Progressive blind, vs. inferior to OCREVUS in consistent with
[4] [5] MS (PPMS) OCREVUS; delaying composite previous studies.
>120 weeks confirmed disability No new safety

progression (cCDP12) [4]

signals identified in
the OLE [1] [3].
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Trial

. Study Designh & Key Efficacy Findings on o
Identifier & MS Type . . . . Safety Findings
Phase Duration Disability Progression

[5]. Numerical benefit seen
as early as week 24 [4] [5].

Detailed Experimental Protocols

To help you evaluate the quality of this data, here are the methodologies for the key clinical trials.

« FENopta Phase Il Study & Open-Label Extension (OLE) [1] [3]

e Objective: To evaluate the efficacy, safety, and impact on biomarkers of fenebrutinib in adults with
Relapsing Multiple Sclerosis (RMS).

e Design: The initial study was a 12-week, randomized, double-blind, placebo-controlled trial. Patients
who completed it could enter an Open-Label Extension (OLE), where all participants received
fenebrutinib for up to 192 weeks.

¢ Participants: 109 adults aged 18-55 with RMS.

¢ Key Endpoints:

o Primary (12-week): Total number of new T1 gadolinium-enhancing (T1-Gd+) brain lesions on
MRI.

o Secondary (12-week): Number of new/enlarging T2 lesions; proportion of patients free of new
T1-Gd+ and new/enlarging T2 lesions.

o OLE Endpoints: Annualized Relapse Rate (ARR), disability progression measured by EDSS,
and MRI lesion activity.

e FENhance 1 & 2 Phase lll Studies (RMS) [4] [5]

e Objective: To evaluate the efficacy and safety of fenebrutinib compared to an active comparator
(teriflunomide) in adults with RMS.

¢ Design: Two similarly designed Phase Il multicenter, randomized, double-blind, double-dummy,
parallel-group studies.

e Participants: A total of 1,497 adult patients with RMS.
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e Treatment: Patients were randomized 1:1 to receive either oral fenebrutinib twice daily or oral
teriflunomide once daily for at least 96 weeks.
¢ Key Endpoints:
o Primary: Annualized Relapse Rate (ARR).
o Secondary: Time to onset of 24-week composite confirmed disability progression
(cCDP24), 12-week confirmed disability progression (CDP12), and 24-week confirmed disability
progression (CDP24).

e FENtrepid Phase lll Study (PPMS) [4] [5]

¢ Objective: To evaluate the efficacy and safety of fenebrutinib compared to OCREVUS (ocrelizumab)
in adults with Primary Progressive Multiple Sclerosis (PPMS).
e Design: Phase Ill multicenter, randomized, double-blind, double-dummy, parallel-group study.
e Participants: 985 adult patients with PPMS.
¢ Treatment: Patients were randomized 1:1 to receive either daily oral fenebrutinib or intravenous
OCREVUS every six months for at least 120 weeks.
e Key Endpoints:
o Primary: Time to onset of 12-week composite confirmed disability progression (cCDP12).
o Composite Endpoint (cCDP): A comprehensive measure incorporating three disability
assessments:
s EDSS (Overall disability)
= Timed 25-Foot Walk (T25FW) (Walking speed)
= Nine-Hole Peg Test (9HPT) (Upper limb function)
o Secondary: Time to onset of 24-week composite confirmed disability progression (cCDP24),
among others.

Mechanism of Action: Dual Inhibition Pathway

Fenebrutinib's effect on disability progression is linked to its unique mechanism of action as a brain-
penetrant Bruton's Tyrosine Kinase (BTK) inhibitor. The following diagram illustrates the proposed

pathways through which it may suppress disease activity and progression.
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Fenebrutinib

(Oral BTK Inhibitor)

Inhibits BTK Inhibits BTK

B-Cell Pathway
(Peripheral Immune System)

Reduces acute inflammation Addresses chronic inflammation
that causes relapses & neurotoxicity

Reduces Disease Activity Suppresses Disability Progression
(e.g., new MRI lesions, relapses) (e.g., EDSS worsening)

Click to download full resolution via product page

This dual mechanism is significant because it allows fenebrutinib to target drivers of MS pathology
believed to be located both in the peripheral immune system and within the central nervous system itself [4]

[5] [6].

Interpretation and Context for Researchers

e Composite Endpoints in PPMS: The use of a composite confirmed disability progression
(cCDP) endpoint in the FENtrepid trial is a key advancement. It offers greater sensitivity than EDSS
alone by also capturing worsening of walking speed (T25FW) and upper limb function (9HPT), which
are crucial for patients with progressive MS [4] [5].

¢ Positioning Among Therapies: The positive Phase Ill results position fenebrutinib to be the first
and only BTK inhibitor with demonstrated efficacy in both RMS and PPMS [4] [5]. Its non-inferiority
to OCREVUS, the current standard of care for PPMS, is a particularly notable finding.

e Data Status: While the FENhance 2 (RMS) and FENtrepid (PPMS) trials have reported positive
topline results, the scientific community is still awaiting the full data presentations at upcoming
medical meetings. The results from the second RMS trial, FENhance 1, are expected in the first
half of 2026 [4] [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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